molecular formula C16H12O2 B11872403 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- CAS No. 550365-37-2

1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-

Cat. No.: B11872403
CAS No.: 550365-37-2
M. Wt: 236.26 g/mol
InChI Key: UMAAMPIWXTXNEU-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by a fused benzopyranone structure with a methyl group at the 4-position and a phenyl group at the 3-position. Isochromen-1-ones are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production methods for 4-Methyl-3-phenyl-1H-isochromen-1-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted isochromen-1-ones from substitution reactions .

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenyl-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) and arachidonic acid-induced platelet aggregation. This inhibition is likely due to its ability to interfere with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-phenyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

550365-37-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-methyl-3-phenylisochromen-1-one

InChI

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)16(17)18-15(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

UMAAMPIWXTXNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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